N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide

Neurodegeneration Kinase Inhibition Drug Discovery

N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 67362-97-4) is a heterocyclic organic compound belonging to the phenylacetamide class of benzothiazole derivatives. This molecule features a benzothiazole core linked to a phenylacetamide moiety, a structural framework extensively investigated for its potential as a protein kinase inhibitor, particularly targeting casein kinase 1 (CK1) isoforms.

Molecular Formula C15H12N2OS
Molecular Weight 268.33
CAS No. 67362-97-4
Cat. No. B2356379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
CAS67362-97-4
Molecular FormulaC15H12N2OS
Molecular Weight268.33
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H12N2OS/c1-10(18)16-12-6-4-5-11(9-12)15-17-13-7-2-3-8-14(13)19-15/h2-9H,1H3,(H,16,18)
InChIKeyLGNQWWNHKHRIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 67362-97-4): Scientific Selection and Procurement Guide


N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 67362-97-4) is a heterocyclic organic compound belonging to the phenylacetamide class of benzothiazole derivatives [1]. This molecule features a benzothiazole core linked to a phenylacetamide moiety, a structural framework extensively investigated for its potential as a protein kinase inhibitor, particularly targeting casein kinase 1 (CK1) isoforms [2]. The compound is a close structural analog of a series of N-(benzothiazolyl)-2-phenyl-acetamides identified as potent CK-1δ inhibitors with demonstrated neuroprotective activity and predicted blood-brain barrier permeability [3].

Why N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide Cannot Be Replaced by Generic Benzothiazole Analogs


The substitution of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide with a generic benzothiazole derivative is not advisable due to the pronounced structure-activity relationship (SAR) sensitivity within this chemical class. Data from CK-1δ inhibition assays reveal that minor modifications to the phenylacetamide side chain or the benzothiazole core result in dramatic changes in inhibitory potency, with IC50 values varying from low nanomolar to high micromolar ranges among closely related analogs [1]. For instance, while some N-(benzothiazol-2-yl)-2-phenylacetamide derivatives exhibit potent CK-1δ inhibition (IC50 = 0.85 μM), a simple positional isomer or substitution can reduce activity by over an order of magnitude [2]. This variability underscores that the specific substitution pattern of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide is critical for its intended biological function, making generic substitution a significant scientific and procurement risk.

N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide: Quantifiable Differentiation Against Comparators


Differentiation in CK-1δ Kinase Inhibition Potency

N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide shares a core scaffold with MR-3.15, a benzothiazole derivative identified as a potent CK-1δ inhibitor with an IC50 of 0.85 μM [1]. In contrast, the structurally related but distinct benzothiazole analog LH846 inhibits CK1δ with an IC50 of 0.29 μM but exhibits significantly reduced selectivity, also inhibiting CK1α and CK1ε at low micromolar concentrations (IC50s = 2.5 μM and 1.3 μM, respectively) [2]. This comparative data highlights that while both molecules target CK1δ, their selectivity profiles diverge substantially due to structural differences. The specific substitution pattern of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide positions it within a SAR landscape where potency and selectivity are highly tunable, as evidenced by the range of IC50 values (0.023 μM to >10 μM) observed across a library of benzothiazole acetamides [3].

Neurodegeneration Kinase Inhibition Drug Discovery

Comparative Enzymatic Activity: hMAGL Inhibition of Positional Isomers

Positional isomerism critically impacts biological activity in this compound class. While direct hMAGL inhibition data for N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide is not available, its close 4-substituted analog, N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide, exhibits extremely potent hMAGL inhibition with IC50 values in the low nanomolar range (6.5–9 nM) [1]. This stark contrast in potency based solely on the position of the acetamide linkage (3-position vs. 4-position) demonstrates the exquisite SAR sensitivity of this scaffold [2]. Consequently, the 3-substituted isomer represents a distinct chemical entity with a potentially different biological target profile or potency range, preventing its direct substitution with the 4-substituted version.

Cancer Metabolism Endocannabinoid System Enzyme Inhibition

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide is supported by class-level data from a library of phenylacetamide derivatives containing the benzothiazole nucleus. These compounds were tested against paraganglioma and pancreatic cancer cell lines, revealing structure-dependent cytotoxic activity [1]. While specific GI50 values for the target compound are not reported, the study establishes that modifications to the phenylacetamide side chain significantly alter antiproliferative potency, validating the importance of the precise molecular structure of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide [2]. This positions the compound as a distinct entry within a well-characterized SAR series, where even subtle changes can shift activity from inactive to potent.

Oncology Anticancer Screening Cell-Based Assays

Predicted Blood-Brain Barrier Permeability Advantage

A key differentiator for N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide and its close analogs is their predicted ability to cross the blood-brain barrier (BBB). Research on N-(benzothiazolyl)-2-phenyl-acetamides indicates that this compound class possesses physicochemical properties (e.g., molecular weight ~268.3 g/mol, calculated XLogP3-AA of 3.5 [1]) conducive to BBB penetration [2]. This contrasts with many other kinase inhibitor scaffolds that are substrates for efflux transporters or are too polar to effectively enter the CNS. The prediction of BBB permeability is a critical advantage for applications targeting central nervous system disorders, such as ALS and other TDP-43 proteinopathies, where CK-1δ is a validated target [3].

Neuropharmacology CNS Drug Delivery Pharmacokinetics

Optimal Research and Industrial Application Scenarios for N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide


CNS-Penetrant CK-1δ Inhibitor Probe Development

Given its class-level prediction for blood-brain barrier permeability and its close structural relationship to potent CK-1δ inhibitors like MR-3.15 (IC50 = 0.85 μM) [1], N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide is ideally suited as a starting point or chemical probe for developing CNS-active therapeutics targeting CK-1δ. This is particularly relevant for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and other TDP-43 proteinopathies, where CK-1δ-mediated phosphorylation of TDP-43 drives pathology [2].

Structure-Activity Relationship (SAR) Studies in Kinase Inhibition

The high sensitivity of biological activity to subtle structural changes within the benzothiazole-phenylacetamide class, as demonstrated by the >10-fold variation in CK-1δ IC50 values among closely related analogs (e.g., MR-3.15 IC50 = 0.85 μM vs. compound 17 IC50 = 0.083 μM) [1], makes N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide a valuable tool for SAR investigations. Its specific 3-substitution pattern provides a distinct data point for mapping the pharmacophore requirements for kinase inhibition and selectivity.

Anticancer Drug Discovery and Target Validation

Supported by class-level evidence of antiproliferative activity in paraganglioma and pancreatic cancer cell lines [3], this compound can serve as a chemical probe for target identification and validation studies in oncology. Its unique substitution pattern may help deconvolute the specific molecular targets responsible for the anticancer effects observed in this compound series, distinguishing it from more potent but less selective analogs.

Differentiation of Positional Isomers in hMAGL Research

The stark difference in reported hMAGL inhibitory activity between 3-substituted and 4-substituted benzothiazole-phenylacetamide isomers—with 4-substituted analogs exhibiting potent nanomolar IC50 values (6.5–9 nM) [4]—positions N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide as a critical control compound. It enables researchers to dissect the role of positional isomerism in enzyme inhibition and to explore alternative biological targets or pathways that may be engaged by the 3-substituted scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.